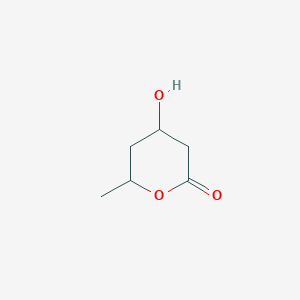

4-Hydroxy-6-methyloxan-2-one

Description

Structure

3D Structure

Properties

CAS No. |

33275-54-6 |

|---|---|

Molecular Formula |

C6H10O3 |

Molecular Weight |

130.14 g/mol |

IUPAC Name |

4-hydroxy-6-methyloxan-2-one |

InChI |

InChI=1S/C6H10O3/c1-4-2-5(7)3-6(8)9-4/h4-5,7H,2-3H2,1H3 |

InChI Key |

KKZQBMBBMJKIRQ-UHFFFAOYSA-N |

SMILES |

CC1CC(CC(=O)O1)O |

Canonical SMILES |

CC1CC(CC(=O)O1)O |

melting_point |

67 - 70 °C |

physical_description |

Solid |

Origin of Product |

United States |

Significance of δ Lactones in Organic Chemistry and Natural Products Research

Delta-lactones (δ-lactones) are a significant class of organic compounds characterized by a six-membered ring containing an endocyclic ester group. nih.gov They are the cyclic esters of δ-hydroxy carboxylic acids. This structural motif is prevalent in a vast array of natural products and synthetic compounds, contributing to their diverse biological activities and sensory properties. acs.orgresearchgate.net

In the field of natural products research, δ-lactones are widely distributed and play crucial roles in many biological processes. researchgate.net They are known to contribute to the characteristic aromas and flavors of many fruits, vegetables, and dairy products. researchgate.netmdpi.com Beyond their sensory attributes, many δ-lactones exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties. nih.govresearchgate.netmdpi.com This has made them attractive targets for synthesis and modification in the search for new therapeutic agents. nih.gov The exploration of δ-lactone derivatives is an active area of research, with studies focusing on creating new analogs with enhanced or novel biological effects, potentially as alternatives to existing antibiotics. nih.govresearchgate.net

From a synthetic organic chemistry perspective, δ-lactones are valuable intermediates and building blocks. rsc.org Their synthesis is a key focus, with common methods including the intramolecular esterification of δ-hydroxy acids or their esters, and the halolactonization of unsaturated carboxylic acids. acs.orgchemistryviews.org The Baeyer–Villiger oxidation of cyclic ketones represents another powerful strategy for constructing the δ-lactone core. chemistryviews.org The development of novel and efficient synthetic routes to δ-lactones, including stereoselective methods, is crucial for accessing complex natural products and new biologically active molecules. rsc.orgjst.go.jp Furthermore, the ring-opening polymerization of δ-lactones is being explored for the production of biodegradable polyesters, highlighting their potential in green chemistry and materials science. mdpi.comrsc.org

Notable Research Findings on δ-Lactones

| Research Area | Key Findings |

| Synthesis | Development of cyanide-catalyzed rearrangement of α-hydroxy-β-oxoesters to produce δ-lactones in high yields (up to 99%). acs.orgchemistryviews.org |

| Biological Activity | Certain δ-lactone derivatives have shown toxic effects on E. coli strains, suggesting potential as new antibacterial agents. nih.govresearchgate.net |

| Natural Products | The δ-lactone moiety is a common structural motif in fragrances and biologically active compounds like the polyphenol chebulic acid. acs.org |

| Polymer Chemistry | Ring-opening polymerization of bio-derived δ-lactones is a promising route to creating recyclable and biodegradable aliphatic polyesters. rsc.org |

Structural Classification and Nomenclature Within Oxane Derivatives

Synthesis and Biosynthesis of this compound

The production of this compound can be achieved through various laboratory-scale synthetic methods and biotechnological processes. These approaches range from classical organic reactions to advanced chemoenzymatic and metabolic engineering strategies.

Laboratory-Scale Synthesis Approaches

Chemical synthesis provides several routes to this compound, primarily through multicomponent reactions where it often acts as a key intermediate, and through cyclization reactions which represent a more direct synthetic strategy.

This compound is a versatile building block in multicomponent reactions (MCRs), which are efficient processes where three or more reactants combine in a single step to form a complex product. mdpi.com While direct one-pot synthesis of this compound via an MCR is not prominently described, its role as a C3 nucleophile in such reactions is well-documented. mdpi.comresearchgate.net It participates in various MCRs to produce a diverse range of heterocyclic scaffolds. researchgate.net

For instance, a three-component reaction involving 4-hydroxy-6-methyl-2H-pyran-2-one, an aromatic aldehyde, and malononitrile (B47326), catalyzed by sodium acetate, efficiently yields 2-amino-4H-chromene derivatives. academie-sciences.fr Another example is a tandem Knoevenagel–Michael protocol where phenylglyoxal (B86788) hydrate, 1,3-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one react to form a complex pyrimidine (B1678525) derivative. mdpi.comresearchgate.net Lemon juice has even been utilized as a natural acid catalyst in an aqueous medium for a three-component reaction involving arylglyoxals, 4-hydroxy-6-methyl-2-pyrone (B586867), and various binucleophiles to synthesize fused imidazoles. rsc.org

Table 1: Examples of Multicomponent Reactions Utilizing this compound as a Synthon

| Reactants | Catalyst/Conditions | Product Scaffold |

| Salicylaldehydes, Malononitrile, this compound | Sodium Acetate / Ethanol | 2-Amino-4H-chromenes academie-sciences.fr |

| Phenylglyoxal Hydrate, 1,3-Dimethylbarbituric Acid, this compound | p-Toluenesulfonic Acid / Ethanol | Substituted Pyrimidine-2,4,6-trione mdpi.comresearchgate.net |

| Arylglyoxals, 2-Aminobenzothiazoles, this compound | Lemon Juice / Water | Fused Imidazoles rsc.org |

| Aromatic Aldehydes, Thioacetamide, this compound | p-Toluenesulfonic Acid / Reflux | N-thioacetamide Derivatives researchgate.net |

The most prevalent laboratory method for synthesizing 4-hydroxy-2-pyrones, including this compound, is the cyclization of 1,3,5-tricarbonyl compounds or their protected forms. nih.gov This approach is considered biomimetic as it mirrors the processes catalyzed by polyketide synthases in nature. nih.gov A historical synthesis method involves the treatment of dehydroacetic acid with concentrated sulfuric acid at elevated temperatures (135 °C), which causes a ring-opening and subsequent recyclization to form triacetic acid lactone. Current time information in Bangalore, IN.

Modern methods often rely on the Claisen condensation of substituted acetoacetic esters to create the 1,3,5-tricarbonyl precursor, which then undergoes intramolecular cyclization. nih.gov For example, the aldol (B89426) reaction of methyl 2-methyl-3-oxopentanoate with an aldehyde, followed by oxidation, can generate a 3,5-diketo ester. nih.gov The subsequent cyclization of this intermediate, often promoted by a base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), yields the corresponding 4-hydroxy-2-pyrone. nih.govnih.gov

Chemoenzymatic and Biotransformation Strategies

Chemoenzymatic and biotransformation methods have emerged as powerful and sustainable alternatives for producing this compound (triacetic acid lactone, TAL). These strategies leverage the high selectivity and efficiency of enzymes, often within engineered microbial hosts, to convert simple feedstocks like glucose into TAL. Current time information in Bangalore, IN.nih.gov

The key enzyme in many of these processes is 2-pyrone synthase (2-PS), a type III polyketide synthase originally isolated from Gerbera hybrida. scispace.commdpi.com This enzyme catalyzes the condensation of one acetyl-CoA starter unit with two malonyl-CoA extender units to form TAL. mdpi.com Metabolic engineers have successfully expressed the gene for 2-PS (Gh2PS) in various microorganisms, including Escherichia coli, Saccharomyces cerevisiae, and Pichia pastoris, to establish TAL production. nih.govscispace.commdpi.com

Another innovative approach involves the rational engineering of type I fatty acid synthases (FAS). By disabling the ketoacyl-reductase (KR) domain of the Brevibacterium ammoniagenes fatty acid synthase B (FAS-B) through site-specific mutagenesis, researchers redirected the metabolic pathway to produce TAL from glucose in vivo. scispace.com More recently, polyketoacyl-CoA thiolases, such as BktB from Cupriavidus necator and its homologs, have been identified as an alternative enzymatic route that circumvents the use of the less energy-efficient malonyl-CoA pathway. researchgate.net

Table 2: Selected Chemoenzymatic and Biotransformation Methods for TAL Production

| Microbial Host | Key Enzyme(s) | Precursor(s) | Titer/Yield | Reference(s) |

| Escherichia coli | Gerbera hybrida 2-Pyrone Synthase (2-PS) | Glucose | 0.47 g/L | scispace.com |

| Saccharomyces cerevisiae | Gerbera hybrida 2-Pyrone Synthase (2-PS) | Glucose | Higher than E. coli (5-fold higher 2-PS expression) | researchgate.net |

| Yarrowia lipolytica | Engineered Pyruvate Bypass & 2-PS | Glucose | 35.9 ± 3.9 g/L | rsc.org |

| Pichia pastoris | Gerbera hybrida 2-PS (Gh2PS) & ACC1* | Glucose/Xylose/Methanol (B129727) | ~2.7 g/L (YPD medium), 825.6 mg/L (Xylose medium) | nih.govmdpi.com |

| Escherichia coli | Burkholderia sp. BktB homolog (thiolase) | Glycerol/Glucose | 2.8 g/L (fed-batch) | researchgate.net |

Enantioselective Synthesis of Stereoisomers

This compound possesses two chiral centers at positions 4 and 6, meaning it can exist as different stereoisomers. The existence of specific enantiomers, such as (4S,6R)-4-hydroxy-6-methyloxan-2-one, is noted in chemical databases. However, based on available literature, dedicated studies on the direct enantioselective synthesis of the various stereoisomers of this compound are not extensively reported. Research in enantioselective synthesis has often focused on related, but structurally distinct, saturated pyran-2-one systems. For instance, methods have been developed for the enantioselective synthesis of (+)-(4R,6R)-4-hydroxy-6-(2-phenylethyl)-tetrahydro-2H-pyran-2-one using strategies like enantioselective deprotonation. rsc.org Such methodologies highlight potential strategies that could be adapted, but direct application to this compound requires further investigation.

Biosynthetic Pathways and Precursors

In nature, this compound, or triacetic acid lactone (TAL), is a polyketide. Polyketides are a large class of secondary metabolites synthesized through the repeated condensation of simple carboxylic acid units in a process that resembles fatty acid synthesis. glycodepot.com

The primary biosynthetic pathway for TAL begins with the central metabolite, glucose. Current time information in Bangalore, IN. Through glycolysis, glucose is converted to pyruvate, which is then decarboxylated to form acetyl-CoA. Acetyl-CoA serves two roles: it is the direct starter unit for TAL synthesis, and it is also carboxylated by the enzyme acetyl-CoA carboxylase (ACC) to form malonyl-CoA, the extender unit. glycodepot.com

The core reaction is catalyzed by a type III polyketide synthase known as 2-pyrone synthase (2-PS). Current time information in Bangalore, IN. The synthesis proceeds as follows:

Initiation: One molecule of acetyl-CoA binds to the active site of the 2-PS enzyme.

Elongation (x2): Two successive Claisen condensation reactions occur, where two molecules of malonyl-CoA are sequentially added to the growing polyketide chain. Each condensation step is accompanied by a decarboxylation of malonyl-CoA.

Intermediate Formation: These condensations result in the formation of a linear 3,5-diketohexanoyl-thioester intermediate bound to the enzyme. Current time information in Bangalore, IN.

Cyclization and Release: The enzyme then facilitates an intramolecular cyclization (lactonization) of this intermediate, which releases the final product, this compound. Current time information in Bangalore, IN.

An alternative biosynthetic route has been engineered using polyketoacyl-CoA thiolases. This pathway involves the non-decarboxylative Claisen condensation of two acetyl-CoA molecules to form acetoacetyl-CoA, followed by another condensation with acetyl-CoA to form the 3,5-dioxohexanoyl-CoA intermediate, which then cyclizes to TAL. researchgate.net This pathway is notable for its higher atom and energy efficiency compared to the malonyl-CoA-dependent PKS pathway. researchgate.net

Origin within Polyketide Biosynthesis

The primary biosynthetic route for this compound is through the polyketide synthesis pathway. nih.gov Polyketides are a diverse class of natural products synthesized from simple acyl-CoA precursors in a process mechanistically similar to fatty acid synthesis. The formation of this compound is catalyzed by a type III polyketide synthase (PKS), specifically the enzyme 2-pyrone synthase (2-PS), which was originally isolated from the plant Gerbera hybrida. nih.govmdpi.com

The biosynthesis begins with a starter molecule of acetyl-CoA. This starter unit undergoes two successive decarboxylative Claisen condensation reactions with an extender unit, malonyl-CoA. wikipedia.orgmdpi.com This iterative process, catalyzed by 2-pyrone synthase, builds a polyketide chain. The resulting intermediate, a 3,5-diketohexanoate thioester, then undergoes an intramolecular cyclization (lactonization) to form the stable six-membered pyrone ring of this compound. wikipedia.org

Recent advancements in metabolic engineering have also explored alternative, more energy-efficient biosynthetic pathways. One such innovative approach involves the use of polyketoacyl-CoA thiolase (PKT) enzymes. biorxiv.orgnature.com Unlike the conventional PKS pathway, the PKT-dependent route utilizes non-decarboxylative Claisen condensations. This pathway directly uses acetyl-CoA as both the starter and the extender unit, bypassing the need for malonyl-CoA and the associated ATP-dependent carboxylation of acetyl-CoA. nature.com This method has been shown to be a promising alternative for the microbial biosynthesis of TAL, with studies demonstrating high production activity using thiolase homologs from bacteria such as Burkholderia sp.. biorxiv.org

The table below summarizes the key enzymes and precursors in the primary biosynthetic pathways for this compound.

| Biosynthetic Pathway | Key Enzyme | Starter Unit | Extender Unit(s) | Organism/Source of Enzyme |

| Conventional Polyketide Synthesis | 2-Pyrone Synthase (2-PS) | Acetyl-CoA | 2x Malonyl-CoA | Gerbera hybrida, Saccharomyces cerevisiae, Escherichia coli, Pichia pastoris |

| Thiolase-Dependent Pathway | Polyketoacyl-CoA Thiolase (PKT), e.g., BktB | Acetyl-CoA | Acetyl-CoA | Burkholderia sp., Cupriavidus necator |

Role as an Intermediate in Metabolic Pathways

This compound serves as a crucial intermediate in various metabolic pathways, particularly in engineered microorganisms designed for the production of valuable chemicals. Its status as a platform chemical means it can be readily converted into a range of other compounds with diverse applications. wikipedia.org

The production of this compound has been successfully established in several microbial hosts, including the bacteria Escherichia coli and the yeasts Saccharomyces cerevisiae, Yarrowia lipolytica, and Pichia pastoris. wikipedia.orgnih.govnih.govpnas.org In these engineered systems, metabolic pathways are rewired to enhance the supply of the precursors acetyl-CoA and malonyl-CoA, thereby channeling carbon flux towards the synthesis of TAL. nih.govpnas.org For instance, studies have shown that upregulating the ATP:citrate lyase (ACL) pathway in the oleaginous yeast Y. lipolytica can significantly increase the cytosolic pool of acetyl-CoA available for TAL production. nih.gov Similarly, introducing a phosphoketolase/phosphotransacetylase (PK) pathway in P. pastoris has been shown to boost the supply of acetyl-CoA for TAL synthesis. nih.gov

Once synthesized, this compound can act as a precursor for a variety of commercially important chemicals. It can be converted into:

Sorbic acid: A widely used food preservative. wikipedia.org

Dienoic acid and Hexenoic acid: Used in the manufacturing of flavoring agents and to inhibit mold growth. wikipedia.org

Pogostone: A molecule with significant antifungal and antibacterial properties. nih.gov

Polydiketoenamines (PDKs): A class of chemically recyclable polymers, positioning TAL as a key component in the development of sustainable plastics. researchgate.net

The table below details some of the metabolic engineering strategies employed in different host organisms to enhance the production of this compound, highlighting its role as a target metabolic intermediate.

| Host Organism | Metabolic Engineering Strategy | Resulting Product(s) from TAL |

| Yarrowia lipolytica | Expression of 2-pyrone synthase; Upregulation of ATP:citrate lyase pathway; Nitrogen-limited growth conditions. nih.govpnas.org | Pogostone, Recyclable polymers (PDKs). nih.govresearchgate.net |

| Pichia pastoris | Introduction of 2-pyrone synthase; Overexpression of acetyl-CoA carboxylase; Introduction of phosphoketolase pathway. nih.govmdpi.com | Platform for various acetyl-CoA derived compounds. nih.gov |

| Escherichia coli | Expression of 2-pyrone synthase or polyketoacyl-CoA thiolase; Deletion of competing pathways. wikipedia.orgbiorxiv.org | Platform for fine chemicals. wikipedia.org |

| Saccharomyces cerevisiae | Expression of 2-pyrone synthase. wikipedia.org | Platform for fine chemicals. wikipedia.org |

Chemical Reactivity and Transformation Mechanisms of 4 Hydroxy 6 Methyloxan 2 One

Lactone Ring-Opening Reactions

The ester linkage within the lactone ring of 4-hydroxy-6-methyloxan-2-one is a primary site of reactivity. In an aqueous environment, lactones exist in a dynamic equilibrium with their corresponding open-chain hydroxy acid forms. hmdb.ca This equilibrium is dependent on pH, with the closed-ring lactone structure being favored at lower pH levels. hmdb.ca The stability and equilibrium ratio can be significantly influenced by structural features, including the size of the ring and the nature of any substituents. hmdb.ca

The ring-opening process can be facilitated by enzymes. For example, the lactone ring of the related compound 4-hydroxy-6-methyl-2H-pyran-2-one can be opened through enzymatic activity. biosynth.com Specifically, enzymes such as paraoxonases are known to catalyze the hydrolysis of lactones to their corresponding hydroxy acids, as well as the reverse lactonization reaction, until an equilibrium is achieved. hmdb.ca

Furthermore, energy input can induce transformations of the heterocyclic ring. Irradiation of the related compound, 4-hydroxy-6-methyl-(2H)-pyran-2-one, in various solvents does not simply lead to hydrolysis but results in a more complex rearrangement to form β-methylglutaconic acid derivatives. rsc.org

Functional Group Transformations

The hydroxyl group and the oxane ring provide additional sites for chemical modification, enabling the synthesis of a wide array of derivatives.

The secondary hydroxyl group at the C-4 position is a versatile handle for numerous functional group interconversions, a common strategy in organic synthesis.

Oxidation : As a secondary alcohol, the hydroxyl group can be oxidized to the corresponding ketone, a fundamental transformation in organic chemistry.

Methylation : The hydroxyl group can be converted into a methoxy (B1213986) group via methylation. This transformation alters the polarity and hydrogen-bonding capability of the molecule.

Glycosylation : The hydroxyl group can act as a nucleophile in glycosylation reactions, forming an O-glycosidic bond with a carbohydrate moiety. In human metabolism, similar compounds undergo alkyl-OH-glucuronidation, a process catalyzed by enzymes like UDP-glucuronosyltransferase.

Esterification : The hydroxyl group can be readily converted into an ester. Various methods have been developed for the esterification of hydroxyl groups on complex molecules, including the use of mixed anhydrides or the formation of imidazole (B134444) carbamate (B1207046) derivatives as an intermediate step. mdpi.com Derivatization reagents such as 2-fluoro-1-methylpyridinium p-toluene sulfonate (FMP-TS) are also used to convert hydroxyl groups into more easily analyzable forms for techniques like mass spectrometry.

Reactions can also occur at other positions on the oxane ring, leading to further structural diversity. For instance, a patent describes the synthesis of a derivative, 5-bromo-4-hydroxy-4-methyl-6-(2-phenylethyl)oxan-2-one, indicating that electrophilic substitution, such as bromination, can occur on the ring. nih.gov Additionally, the hydrogen at the C-6 position can be substituted. An example from a related pyran-2-one shows the hydrogen at position 6 being replaced by a large 4-methyl-2-oxododecyl group to form a complex acyl tetraketide.

Catalytic Transformations and Reaction Optimization

Catalysis is crucial for achieving efficient and selective transformations of this compound and related compounds. Both heterogeneous and homogeneous catalysts are employed to facilitate reactions. ebi.ac.uk Heterogeneous catalysts are advantageous due to their ease of separation and potential for recycling. ebi.ac.uk

The optimization of reaction conditions is key to maximizing product yield and selectivity. In the tandem catalytic transformation of the analogous compound 4-hydroxy-6-methylpyridin-2(1H)-one, reaction parameters such as the catalyst type (e.g., Ru/C, BEA-60), temperature (180 °C), and hydrogen pressure (5 MPa) were carefully controlled to produce the desired δ-lactam chemicals. Similarly, in multi-component reactions, the choice of catalyst, such as p-toluenesulfonic acid or borax, along with the solvent and reaction time, is critical for success.

Multi-Component Reactions Involving the Oxane Moiety

The related compound, 4-hydroxy-6-methyl-2H-pyran-2-one, is a valuable building block in multi-component reactions (MCRs), which are highly efficient processes where three or more reactants are combined in a single synthetic operation. MCRs are prized for their high atom economy and reduced generation of waste.

A prominent example is a three-component tandem Knoevenagel–Michael reaction between phenylglyoxal (B86788) hydrate, 1,3-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one. The proposed mechanism involves the initial condensation of phenylglyoxal and the barbituric acid to form a Knoevenagel adduct, which then undergoes a Michael addition by the pyran-2-one. The reaction's pathway is dictated by the relative acidity (pKa values) of the starting materials.

Another documented MCR is the borax-catalyzed, one-pot synthesis of 4-aryl-substituted-4H-pyran derivatives. This reaction involves the combination of aryl aldehydes, 4-hydroxy-6-methyl-2H-pyran-2-one, and malononitrile (B47326) in tetrahydrofuran (B95107) (THF) as a solvent.

Research Findings on Multi-Component Reactions

| Reaction Type | Reactants | Catalyst | Product Type | Reference |

|---|---|---|---|---|

| Tandem Knoevenagel–Michael Reaction | Phenylglyoxal hydrate, 1,3-dimethylbarbituric acid, 4-hydroxy-6-methyl-2H-pyran-2-one | p-Toluenesulfonic acid monohydrate | Substituted pyrimidine-trione | |

| Three-Component Reaction | Aryl aldehydes, 4-hydroxy-6-methyl-2H-pyran-2-one, malononitrile | Borax | 4-Aryl-substituted-4H-pyran derivatives |

Advanced Spectroscopic and Computational Characterization of 4 Hydroxy 6 Methyloxan 2 One

Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules.

¹H-NMR: The proton NMR spectrum for 4-Hydroxy-6-methyloxan-2-one is expected to show distinct signals corresponding to each unique proton environment. The chemical shift (δ) of these signals is influenced by the electronic environment of the protons. Key expected resonances include a doublet for the methyl protons (H6'), a multiplet for the methine proton at the C6 position, a multiplet for the methine proton at the C4 position bearing the hydroxyl group, and complex multiplets for the diastereotopic methylene (B1212753) protons at C3 and C5. The hydroxyl proton would appear as a broad singlet, which can exchange with D₂O.

¹³C-NMR: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. A key signal is expected at a significantly downfield chemical shift, characteristic of the carbonyl carbon (C2) in the lactone ring. Other expected signals include those for the carbon atom bonded to the hydroxyl group (C4), the carbon bonded to the methyl group (C6), the remaining ring methylene carbons (C3, C5), and the methyl carbon (C6').

Interactive Data Table: Predicted NMR Chemical Shifts for this compound

| Atom | ¹H NMR Predicted Shift (ppm) | ¹³C NMR Predicted Shift (ppm) | Notes |

| C2 (C=O) | --- | 170-175 | Carbonyl carbon of a six-membered lactone. |

| C3 (-CH₂-) | 2.2-2.6 | 30-35 | Methylene group adjacent to the carbonyl. |

| C4 (-CHOH-) | 4.0-4.5 | 65-70 | Methine carbon bearing the hydroxyl group. |

| C5 (-CH₂-) | 1.5-2.0 | 35-40 | Methylene group adjacent to the C6 methine. |

| C6 (-CH-) | 4.2-4.7 | 75-80 | Methine carbon adjacent to the ring oxygen and bearing the methyl group. |

| C6' (-CH₃) | 1.2-1.5 | 20-25 | Methyl group at the C6 position. |

| -OH | Variable (broad) | --- | Chemical shift is concentration and solvent dependent. |

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to gain structural information through analysis of its fragmentation patterns. For this compound (C₆H₁₀O₃), high-resolution mass spectrometry (HRMS) would confirm its molecular formula by providing a highly accurate mass measurement of its molecular ion ([M]⁺) or a related adduct like [M+H]⁺ or [M+Na]⁺.

The fragmentation of the molecule under electron ionization (EI) or other ionization methods would likely involve characteristic losses. Common fragmentation pathways could include:

Loss of a water molecule (-18 Da) from the hydroxyl group.

Loss of a methyl radical (-15 Da) from the C6 position.

Decarboxylation or loss of CO₂ (-44 Da) following ring opening.

Ring cleavage leading to other characteristic fragment ions.

Analysis of these fragmentation patterns provides corroborating evidence for the proposed structure.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. masterorganicchemistry.com The IR spectrum of this compound is expected to display several characteristic absorption bands that confirm its key structural features. libretexts.org

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Alcohol (O-H) | Stretching | 3500 - 3200 | Strong, Broad |

| Alkane (C-H) | Stretching | 3000 - 2850 | Medium-Strong |

| Lactone (C=O) | Stretching | 1750 - 1735 | Strong, Sharp |

| Ester (C-O) | Stretching | 1250 - 1150 | Strong |

The presence of a broad band in the 3500-3200 cm⁻¹ region is indicative of the hydroxyl group's O-H stretch, broadened by hydrogen bonding. masterorganicchemistry.com A very strong and sharp absorption peak around 1735 cm⁻¹ is the most prominent feature, confirming the presence of the carbonyl (C=O) group within the six-membered lactone (ester) ring. libretexts.org Aliphatic C-H stretching vibrations are expected just below 3000 cm⁻¹.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which typically requires the presence of chromophores, such as conjugated π-systems. mdpi.com this compound is a saturated aliphatic lactone and lacks an extended system of conjugated double bonds. The primary chromophore is the isolated carbonyl group of the lactone. This group can undergo a weak, symmetry-forbidden n→π* electronic transition, which would result in a very weak absorption band in the UV region, typically around 210-220 nm. Therefore, the compound is not expected to exhibit significant absorption in the standard UV-Vis range (200-800 nm), and this technique is less informative for its structural elucidation compared to NMR, MS, and IR spectroscopy. mdpi.com

Computational Chemistry Methodologies

Computational chemistry provides theoretical insights into molecular structure, stability, and reactivity, complementing experimental data.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. nih.govresearchgate.net For this compound, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can be employed for several purposes. mdpi.com

Geometry Optimization: DFT can be used to calculate the lowest energy three-dimensional structure of the molecule, predicting bond lengths, bond angles, and dihedral angles. This is particularly useful for studying the preferred conformations of the six-membered ring (e.g., chair, boat) and the orientation of the hydroxyl and methyl substituents (axial vs. equatorial).

Spectroscopic Prediction: DFT can predict vibrational frequencies, which can be compared with experimental IR spectra to aid in peak assignment. researchgate.net It can also be used to calculate NMR chemical shifts, providing theoretical support for experimental assignments. mdpi.com

Reactivity Analysis: DFT allows for the calculation of various molecular properties that describe chemical reactivity. mdpi.com The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be determined. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. Furthermore, generating a Molecular Electrostatic Potential (MEP) map can visualize the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting sites for chemical reactions. researchgate.net

By combining these advanced spectroscopic and computational approaches, a complete and detailed characterization of this compound can be achieved.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for elucidating the complex reaction mechanisms involving 4-hydroxy-2-pyrone derivatives. These methods allow for the detailed modeling of reaction pathways and the characterization of transient, high-energy transition states that are difficult to observe experimentally.

A key area of investigation has been the retro-Diels-Alder (rDA) reaction of partially saturated 2-pyrones, which decompose into a 1,3-butadiene (B125203) backbone and carbon dioxide. researchgate.net DFT calculations have been employed to study the activation barriers for this ring-opening and decarboxylation process. These studies reveal a direct correlation between the electronic effects of substituents on the pyrone ring and the calculated activation barrier. For instance, in the vapor phase, a linear relationship was found between the activation barrier and the frontier molecular orbital (FMO) gap of the resulting diene and CO2 products. researchgate.net

Solvation effects have a profound impact on these reaction pathways. Computational models show that polar solvents can significantly lower the activation barriers by stabilizing the polar transition state. The activation barrier for the rDA reaction was found to decrease in the following order: vapor-phase > n-hexane > benzene (B151609) > acetone (B3395972) > methanol (B129727) > water, with polar solvents reducing the barrier by as much as 40 kJ mol⁻¹. researchgate.net

Furthermore, DFT is instrumental in exploring synthetic routes to 4-hydroxy-2-pyrones, such as [4+2] cycloadditions and transition metal-catalyzed cyclizations. mdpi.com For example, in the gold-catalyzed synthesis from propiolic acids, computational modeling can help map the proposed mechanism, involving steps like the formation of a vinyl ester intermediate, activation by the gold catalyst to form an oxocarbenium ion, and a final 6-endo-dig cyclization to yield the 4-hydroxy-2-pyrone ring. mdpi.com

| Reaction Type | Computational Method | Key Finding | Reference |

| Retro-Diels-Alder | DFT | Activation barriers are lowered by polar solvents that stabilize the transition state. | researchgate.net |

| Gold-Catalyzed Cyclization | DFT | Elucidation of a multi-step pathway involving an oxocarbenium intermediate. | mdpi.com |

| [4+2] Cycloaddition | DFT | Modeling of reactions between ketenes and dicarbonyl compounds to form the pyrone ring. | mdpi.com |

Machine Learning and Molecular Dynamics Simulations for Reaction Prediction

The integration of machine learning (ML) with molecular dynamics (MD) simulations is revolutionizing the prediction of chemical reactions and the study of molecular interactions. nih.gov While broad ML models for reaction prediction are still developing, MD simulations are frequently applied to study the dynamic behavior of 4-hydroxy-2-pyrone derivatives, particularly in biological contexts. rjptonline.orgrsc.org

MD simulations provide an atomic-level view of how a molecule moves and interacts with its environment over time. For pyrone derivatives identified as potential enzyme inhibitors, MD is used to validate the stability of binding poses obtained from molecular docking. mdpi.comnih.gov For example, in a study of kojic acid-fused pyran derivatives as tyrosinase inhibitors, MD simulations were run for over 30 nanoseconds to assess the stability of the ligand-enzyme complex. nih.gov Analysis of the root mean square deviation (RMSD) of the protein backbone and ligand throughout the simulation can confirm whether the ligand remains stably bound in the active site. nih.gov

Furthermore, MD simulations can reveal detailed information about the interactions that stabilize the complex, such as hydrogen bonds and hydrophobic contacts, and how these interactions persist or change over time. nih.gov This dynamic information is critical for understanding the mechanism of action and for the rational design of more potent analogs.

In the broader field of reaction prediction, machine learning models are being trained on large datasets of known chemical reactions to predict the outcomes of new transformations. nih.govnih.gov These models learn complex patterns from reaction data to predict product structures or reaction yields. Although specific applications to 4-hydroxy-6-methyl-2-pyrone (B586867) are not yet widely published, these general methodologies represent the cutting edge for predicting its synthesis and reactivity. nih.gov

| Technique | Application | Information Gained | Reference |

| Molecular Dynamics | Assessing ligand-protein complex stability | RMSD, RMSF, interaction persistence over time | mdpi.comnih.gov |

| Machine Learning | General reaction outcome prediction | Predicting products, yields, and optimal conditions for novel reactions | nih.govnih.gov |

| MD & Docking | Investigating enzyme inhibition | Dynamic behavior and stability of the pyrone derivative in the enzyme's active site | nih.govtandfonline.com |

Quantitative Structure-Activity Relationship (QSAR) Potentials

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational drug design, aiming to build mathematical models that correlate the chemical structure of a compound with its biological activity. For derivatives of 4-hydroxy-2-pyrone, QSAR can be a powerful tool to predict their potential as therapeutic agents and to guide the synthesis of new compounds with improved efficacy.

A QSAR model is developed by calculating a set of molecular descriptors for a series of compounds and then using statistical methods to find a correlation between these descriptors and their experimentally measured biological activity. Descriptors can encode various physicochemical properties, including:

Hydrophobic properties (e.g., LogP)

Electronic properties (e.g., atomic charges, dipole moment)

Steric properties (e.g., molecular weight, molar refractivity)

Topological properties (e.g., connectivity indices)

Although specific QSAR studies focusing solely on 4-hydroxy-6-methyl-2-pyrone are limited, research on structurally similar scaffolds like chromones provides a clear blueprint for its potential. frontiersin.org In a QSAR study of 3-iodochromone derivatives as potential fungicides, models were built to relate structural features to antifungal activity. frontiersin.org Such models can reveal, for example, that increasing the lipophilicity or modifying the electronic properties of a particular substituent leads to a predictable increase or decrease in activity. This information is invaluable for optimizing lead compounds.

Molecular Docking for Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. eco-vector.com It is extensively used to study how 4-hydroxy-2-pyrone derivatives might interact with biological targets, such as enzyme active sites.

In recent studies, various α-pyrone analogs have been docked into the active sites of enzymes like α-glucosidase, a target for type 2 diabetes. mdpi.comnih.gov These docking simulations predict the specific binding mode of the pyrone derivative and identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, with crucial amino acid residues. For example, a diaporpyrone compound was predicted to form a hydrogen bond with Tyr-299 and a hydrophobic interaction with Trp-406 within the α-glucosidase active site. mdpi.com

Similarly, kojic acid-fused pyran derivatives were docked against tyrosinase, an enzyme involved in melanin (B1238610) production. nih.govnih.gov The results revealed critical interactions with highly conserved amino acids in the enzyme's binding site, explaining the inhibitory activity observed experimentally. Docking studies also provide a binding energy score (e.g., in kcal/mol), which estimates the binding affinity of the ligand for the protein. This score is often used to rank different compounds and prioritize them for further experimental testing. eco-vector.com

| Compound Class | Protein Target | Predicted Interactions | Reference |

| Diaporpyrone D (α-pyrone analog) | α-Glucosidase | Hydrogen bond with Tyr-299; Hydrophobic interaction with Trp-406 | mdpi.com |

| Kojic acid-fused pyran derivative | Tyrosinase | Hydrogen bonds and hydrophobic interactions with conserved active site residues | nih.govnih.gov |

| N-(5-acetyl-6-methyl-2-oxo-2H-pyran-4-yl) derivative | Tyrosine-protein kinase JAK2 | Investigation of binding modes within the kinase domain | tandfonline.com |

| Geranylacetophenone analogs | Soybean 15-Lipoxygenase (LOX) | Hydrogen bonds with His513 and Gln716 | mdpi.com |

4 Hydroxy 6 Methyloxan 2 One As a Key Structural Motif in Complex Natural Products and Synthetic Analogs

Occurrence in Glycosidic Natural Products

Flavonoid Glycosides

Flavonoids are a large class of polyphenolic compounds ubiquitously found in plants, where they often exist as glycosides. researchgate.net While many flavonoid glycosides feature common sugars like glucose or rhamnose, some possess more unusual sugar moieties. An example is the newly described flavonol glycoside, unifloratrin, which incorporates a derivative of the 4-hydroxy-6-methyloxan-2-one structure. researchgate.net In this compound, the sugar component is a 3,4,5-trihydroxy-6-methyltetrahydropyran-2-yloxy moiety, which is structurally related to the target lactone. The attachment of this sugar unit to the flavonoid aglycone influences the compound's solubility and biological properties. mdpi.com

Table 1: Example of a Flavonoid Glycoside with a 6-Methyltetrahydropyran-2-yloxy Moiety

| Compound Name | Aglycone Structure | Sugar Moiety | Source |

|---|

Cardenolides (e.g., Digoxin, Gitoxoside)

Cardenolides are a class of steroids characterized by a specific lactone ring attached to the steroid backbone. They are well-known for their cardiac activity and are found in several plant species, most notably from the Digitalis genus. researchgate.netnuph.edu.ua The glycosidic forms of these compounds, such as digoxin and gitoxin, feature a chain of sugar molecules attached to the steroid aglycone. nih.gov A key sugar found in these cardiac glycosides is digitoxose, a 2,6-dideoxyhexose. wikipedia.orgnih.gov In its cyclic form, digitoxose exists as a 6-methyl-tetrahydropyran ring with hydroxyl groups, which is a derivative of the core this compound structure. naturalproducts.net Specifically, digoxin contains three units of β-D-digitoxose. nih.govnih.gov The presence and nature of these sugar residues are critical for the pharmacokinetic and pharmacodynamic properties of the cardiac glycosides. nih.gov

Table 2: Cardenolides Containing Digitoxose (a 6-methyloxan derivative)

| Cardenolide | Aglycone | Sugar Moiety Composition | Natural Source |

|---|---|---|---|

| Digoxin | Digoxigenin | Trisaccharide of β-D-digitoxose nih.govnih.gov | Digitalis lanata researchgate.net |

Anthracycline Antibiotics (e.g., Doxorubicin)

Anthracycline antibiotics are a class of potent anticancer agents originally isolated from Streptomyces bacteria. researchgate.net Their chemical structure consists of a tetracyclic aglycone linked to a sugar moiety. researchgate.netresearchgate.net In the case of doxorubicin and its close relative, daunorubicin, the sugar component is daunosamine. taylorandfrancis.comfirsthope.co.in Daunosamine is an amino sugar, specifically a 3-amino-2,3,6-trideoxy-L-lyxo-hexose. researchgate.net Its cyclic form is a substituted 6-methyloxane ring, which is a derivative of this compound, featuring an amino group at the 3-position and lacking hydroxyl groups at the 2- and 4-positions. This daunosamine moiety is crucial for the biological activity of anthracyclines, as it is involved in the interaction with DNA. taylorandfrancis.com

Table 3: Anthracycline Antibiotics with a Daunosamine Moiety

| Anthracycline | Aglycone | Sugar Moiety | Key Structural Features of Sugar |

|---|---|---|---|

| Doxorubicin | Doxorubicinone | Daunosamine taylorandfrancis.com | 3-amino, 2,6-dideoxy-L-lyxo-hexose researchgate.net |

Modified Starch Derivatives

The direct occurrence of this compound as a key structural motif in modified starch derivatives is not extensively documented in readily available scientific literature. Starch is a polysaccharide composed of glucose units, and its modification typically involves reactions of the hydroxyl groups on the glucose rings. While various chemical and enzymatic modifications can lead to a wide range of derivatives with altered physicochemical properties, the formation of a 6-membered lactone with a methyl group at the 6-position, such as this compound, is not a commonly reported outcome of standard starch modification processes.

Other Complex Glycosides

Beyond the major classes of glycosides, the 6-methyloxane ring system is present in a variety of other complex natural products. For instance, the cardiac glycoside convallatoxin, found in Convallaria majalis (lily of the valley), contains L-rhamnose as its sugar moiety. wikipedia.org Rhamnose is a 6-deoxyhexose, and in its cyclic form, it is a 6-methyl-tetrahydropyran derivative. Another example is found in natural products containing the sugar L-oleandrose, which is a 2,6-dideoxy-3-O-methyl-L-arabino-hexose. wikipedia.orgnih.gov This sugar is a component of various natural products, including certain cardiac glycosides and macrolide antibiotics. wikipedia.org These examples highlight the prevalence of 6-methyl-substituted pyranose rings, which are structurally related to this compound, in a wide range of bioactive natural glycosides.

Table 4: Examples of Other Complex Glycosides with 6-Methyl-Oxane Derivatives

| Compound Class | Example Compound | Sugar Moiety | Natural Source |

|---|---|---|---|

| Cardiac Glycoside | Convallatoxin | L-Rhamnose wikipedia.org | Convallaria majalis wikipedia.org |

Integration into Macrocyclic Lactones

The this compound motif and its derivatives are not only found as part of glycosidic linkages but can also be incorporated into the carbon skeleton of macrocyclic lactones. These large ring structures are a significant class of natural products with a wide range of biological activities. A specific example of a complex macrocyclic lactone that includes a substituted 6-methyloxan-2-yl moiety is a compound with the IUPAC name (1R,4S,5′S,6R,6′R,8R,10E,12S,13S,14E,16E,20R,21R,24S)-6′-[(2S)-butan-2-yl]-21,24-dihydroxy-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5′,11,13,22-tetramethylspiro [3,7,19-trioxatetracyclo [15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2′-oxane]-2-one. google.com In this intricate structure, the substituted 6-methyloxan-2-yl groups are part of a disaccharide side chain attached to the macrocyclic core.

Furthermore, the related compound β-methyl-δ-valerolactone, which shares the 6-methyl-oxan-2-one core, is a monomer that can be used to synthesize poly(ester-amide)s, which are essentially long-chain polymeric structures with repeating ester and amide linkages. rsc.org The polymerization of such lactones is a key strategy for creating novel biodegradable polymers and complex macrocyclic structures. researchgate.net

Table 5: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Unifloratrin |

| Digoxin |

| Gitoxoside |

| Gitoxin |

| Doxorubicin |

| Daunorubicin |

| Convallatoxin |

| L-Rhamnose |

| L-Oleandrose |

| Digitoxose |

| Daunosamine |

| β-Methyl-δ-valerolactone |

Synthetic Molecules Incorporating the this compound Scaffold

The inherent reactivity and stereochemical features of the this compound core have spurred the development of a multitude of synthetic molecules. Chemists have utilized this scaffold as a starting point for the creation of diverse compounds with a wide range of biological activities, from potential anticancer agents to quorum sensing inhibitors. These synthetic endeavors often leverage the scaffold's functionality to introduce various substituents and generate libraries of compounds for biological screening.

A notable example of the synthetic utility of this scaffold is in the development of quorum sensing (QS) inhibitors in Pseudomonas aeruginosa. QS is a cell-to-cell communication process in bacteria that regulates virulence factor production and biofilm formation. Researchers have designed and synthesized novel pyrone-derived QS ligands that aim to inhibit the binding of the natural signaling molecule, OdDHL, to its receptor, LasR. Among the synthesized analogs, certain compounds exhibited potent in vitro inhibitory activities against biofilm formation and down-regulated the expression of genes associated with the OdDHL/LasR system. Molecular docking studies have suggested that these synthetic molecules can occupy the same binding site as the natural ligand in the LasR protein, highlighting the potential of the this compound scaffold in developing anti-infective agents. acs.org

Furthermore, the 4-hydroxy-6-methyl-2-pyrone (B586867) core has been employed as a versatile synthon in multicomponent reactions to generate complex heterocyclic scaffolds. These one-pot reactions allow for the efficient construction of diverse molecular architectures by combining three or more reactants in a single step. For instance, the three-component reaction of an aromatic aldehyde, 4-hydroxy-6-methyl-2-pyrone, and N-methyl-1-(methylthio)-2-nitroethenamine under microwave irradiation leads to the formation of novel pyrano[4,3-b]pyran-5-one derivatives. This approach offers significant advantages in terms of efficiency and atom economy for the synthesis of libraries of compounds with potential biological activities. researchgate.net

The development of synthetic methodologies to functionalize the 4-hydroxy-6-alkyl-2-pyrone core has also been a focus of research. Mild and efficient methods for the O-functionalization of this scaffold have been established using oxa-Michael additions and the Mitsunobu reaction. These reactions enable the introduction of a variety of substituents at the 4-hydroxy position, providing access to complex 2-pyronyl ethers, which are structural motifs found in some natural products. The ability to selectively modify the scaffold opens up avenues for creating analogs with tailored properties. beilstein-journals.org

In the quest for new anticancer agents, researchers have synthesized 2,2,6-trisubstituted 5-methylidene-tetrahydropyran-4-ones. These compounds, which can be derived from precursors related to the this compound structure, have been evaluated for their antiproliferative effects against various cancer cell lines. Some of these synthetic analogs have demonstrated significant cytotoxic activity, inducing apoptosis and causing cell cycle arrest in cancer cells. These findings underscore the potential of the tetrahydropyran-4-one core, a close structural relative of the target scaffold, in the development of novel oncology drug candidates.

The versatility of the δ-lactone backbone has been further explored in the design and synthesis of derivatives with therapeutic potential. By modifying the cyclopentanone and valerolactone units of a tricyclic compound with a steroidal backbone, a series of novel compounds have been synthesized. Key reactions in these synthetic routes include aminolysis, ring-closing metathesis, and 1,3-dipolar cycloaddition, showcasing the adaptability of the lactone scaffold for generating structurally diverse molecules for drug discovery. thieme-connect.com

The following table summarizes some of the key synthetic molecules and their reported biological activities:

| Compound Class | Synthetic Approach | Key Findings |

| 4-(Alkyloxy)-6-methyl-2H-pyran-2-one derivatives | Design and synthesis of quorum sensing ligands | Inhibition of biofilm formation in P. aeruginosa |

| Pyrano[4,3-b]pyran-5-one derivatives | Multicomponent domino cyclization | Efficient synthesis of complex heterocyclic scaffolds |

| O-functionalized 4-hydroxy-6-alkyl-2-pyrones | Oxa-Michael additions and Mitsunobu reaction | Access to complex 2-pyronyl ethers |

| 2,2,6-Trisubstituted 5-methylidene-tetrahydropyran-4-ones | Multi-step synthesis from diethyl 2-oxopropylphosphonate | Cytotoxic activity against cancer cell lines |

| δ-Lactone derivatives with steroidal backbone | Modification of cyclopentanone and valerolactone units | Generation of structurally diverse libraries for drug discovery |

Mechanistic Investigations of Biological Activities of Compounds Featuring the 4 Hydroxy 6 Methyloxan 2 One Motif

Antimicrobial Action Mechanisms

Lactones are a well-established class of compounds exhibiting a wide range of antimicrobial properties. mdpi.com Their mechanisms of action are diverse, often involving direct interaction with microbial cellular structures and metabolic pathways.

Cellular Membrane Disruption

One of the primary targets for antimicrobial compounds is the cellular membrane, which is essential for maintaining cellular integrity and function. Terpenoid lactones, as secondary plant metabolites, are known to target the cytoplasmic membrane. mdpi.com Their lipophilic nature may facilitate interaction with and insertion into the lipid bilayer of bacterial and fungal membranes. This interaction can disrupt membrane integrity, alter permeability, and interfere with critical functions such as transport and energy generation, ultimately leading to cell death. mdpi.commdpi.com Lipophilic flavonoids have also been shown to disrupt microbial membranes, suggesting a common mechanism for compounds with an affinity for lipid environments. nih.gov

Enzymatic Pathway Inhibition

A significant mode of antimicrobial action for lactones involves the inhibition of crucial enzymatic pathways necessary for microbial survival. The reactivity of the lactone ring, particularly in α,β-unsaturated variants, allows for covalent bonding with biological nucleophiles, such as amino acid residues in enzyme active sites. nih.gov

Key mechanisms of enzymatic inhibition by lactones include:

Michael Addition: The α,β-unsaturated γ-lactone moiety present in many bioactive lactones serves as a Michael acceptor. This allows for the alkylation of nucleophilic groups, such as the thiol group of cysteine residues within enzymes, leading to irreversible enzyme inhibition. nih.govresearchgate.net

Enzyme Targeting: Specific enzymes have been identified as targets for various lactones. Sesquiterpene lactones, for instance, are potent and irreversible inhibitors of MurA, an enzyme essential for the biosynthesis of peptidoglycan in bacterial cell walls. researchgate.net They achieve this by covalently binding to a cysteine residue (Cys115) in the enzyme's active site. researchgate.net Other lactones have been shown to inhibit bacterial urease, a key enzyme for pathogens like Proteus mirabilis. nih.gov

Inhibition of Resistance Mechanisms: Certain lactones can act as adjuvants to traditional antibiotics. For example, isoalantolactone (B1672209) has been shown to inhibit β-lactamase, the enzyme responsible for resistance to penicillin-based antibiotics in strains of S. aureus. This inhibition restores the efficacy of the antibiotic. nih.gov

Transcription Factor Inhibition: Beyond direct enzyme inhibition, some terpenoid lactones can suppress inflammatory and immune responses by inhibiting the expression of key transcription factors like NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells). mdpi.com

| Lactone Class | Target Enzyme/Pathway | Mechanism of Inhibition | Microorganism | Reference |

|---|---|---|---|---|

| Sesquiterpene Lactones (e.g., Cynaropicrin) | MurA | Covalent modification of Cys115 via Michael addition | Escherichia coli | researchgate.net |

| Germa-gamma-lactones | Urease | Noncompetitive, concentration-dependent inhibition | Proteus mirabilis | nih.gov |

| Sesquiterpene Lactones (e.g., Isoalantolactone) | β-Lactamase | Inhibition of enzyme activity, restoring antibiotic susceptibility | Staphylococcus aureus | nih.gov |

| Terpenoid Lactones (e.g., Parthenolide) | NF-κB Pathway | Alkylation of p65 subunit, inhibiting transcription | N/A (Host Cell Pathway) | mdpi.com |

Mechanisms of Bacterial and Fungal Growth Modulation

The antimicrobial mechanisms described above directly contribute to the modulation of bacterial and fungal growth. By inhibiting essential enzymes or disrupting membrane integrity, compounds featuring the lactone motif can prevent proliferation and lead to cell death.

In the context of fungal growth, lactones can employ specific and subtle modulation strategies. For example, the plant hormone strigolactone, which contains a lactone ring, has been shown to interfere with fungal phosphate (B84403) homeostasis. nih.gov This disruption of a fundamental nutrient pathway demonstrates a mechanism of growth modulation that extends beyond broad cytotoxicity. Furthermore, the fact that some fungi have evolved lactamases—enzymes that degrade lactam and lactone rings—suggests an evolutionary arms race in which these compounds pose a significant threat to fungal growth and survival. frontiersin.org

Antioxidant Mechanisms

The 4-hydroxy group on the oxanone ring is a key structural feature that suggests potential antioxidant activity. This activity is primarily mediated through the ability of the compound to interact with and neutralize reactive oxygen species (ROS).

Free Radical Scavenging Pathways

Antioxidants can prevent or mitigate cellular damage caused by free radicals through various pathways. The principal mechanism is the donation of a hydrogen atom or an electron to a radical, thereby stabilizing it.

Hydroxyl Radical Scavenging: The hydroxyl radical (•OH) is an extremely reactive and damaging ROS. Compounds with hydroxyl groups can neutralize it. nih.gov The antioxidant capacity against this radical can be quantified using assays such as the Hydroxyl Radical Antioxidant Capacity (HORAC) assay, which measures the protection of a fluorescent probe from oxidation. mdpi.com

Superoxide (B77818) Radical Scavenging: The superoxide anion (O₂⁻•) is another biologically significant free radical. Lactate ions have demonstrated the ability to scavenge both superoxide and hydroxyl radicals, suggesting that molecules with similar structural features may possess this capability. nih.gov

Assay-Based Evidence: The free radical scavenging ability of a compound is commonly evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) tests. mdpi.com In these assays, the antioxidant compound reduces the stable radical, leading to a measurable change in color, which allows for the quantification of its scavenging potential. mdpi.com

Role of Hydroxyl Groups in Electron Donation

The antioxidant activity of many compounds, particularly phenolics and other hydroxylated molecules, is directly attributable to the presence of hydroxyl (-OH) groups. mdpi.com These groups can readily donate a hydrogen atom (proton and electron), which neutralizes a free radical and terminates the oxidative chain reaction.

The importance of a hydroxyl group at the C-4 position is powerfully illustrated by studies on 4-hydroxy-propranolol. This metabolite is 4- to 8-fold more potent as a chain-breaking antioxidant than vitamin E and over 100-fold more active than its parent compound, propranolol, which lacks the 4-hydroxy group. nih.gov This dramatic increase in activity underscores the critical role of the hydroxyl group in donating the necessary electron to scavenge free radicals and inhibit lipid peroxidation. nih.gov By analogy, the 4-hydroxy group on the 6-methyloxan-2-one ring is predicted to be the primary center of its antioxidant activity, enabling it to function as an effective electron donor to neutralize ROS.

Anti-inflammatory Pathways Modulation

No specific studies detailing the modulation of anti-inflammatory pathways by 4-Hydroxy-6-methyloxan-2-one or compounds prominently featuring this motif were identified. General anti-inflammatory research often focuses on pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades, which regulate the expression of pro-inflammatory cytokines and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). However, the interaction of this compound with these or other anti-inflammatory targets has not been documented.

Insecticidal Mechanisms of Action

There is no available research on the insecticidal properties of this compound.

Disruption of Insect Nervous System

Mechanistic studies on insecticidal agents often target the insect nervous system, for example, by inhibiting acetylcholinesterase (AChE) or modulating receptors such as the nicotinic acetylcholine (B1216132) receptor (nAChR) or the gamma-aminobutyric acid (GABA) receptor. No evidence was found to suggest that this compound has been investigated for such activities.

Inhibition of Essential Cellular Processes in Target Organisms

Beyond neurotoxicity, some insecticides function by disrupting vital cellular processes like energy metabolism or chitin (B13524) synthesis. The potential for this compound to act via these or other mechanisms has not been explored in published research.

Receptor Binding and Molecular Interaction Studies

Receptor binding assays and molecular modeling are crucial for elucidating the mechanism of action of bioactive compounds. Such studies provide insight into the specific molecular targets and the nature of the chemical interactions (e.g., hydrogen bonding, hydrophobic interactions) that drive biological activity. There are no available receptor binding or molecular interaction studies for this compound in the context of anti-inflammatory or insecticidal action.

Modulation of Biochemical Pathways

The effect of this compound on any specific biochemical pathways has not been characterized. Research in this area would typically involve assays to measure the activity of key enzymes or the concentration of metabolites following exposure to the compound. Without such studies, it is impossible to detail how this compound might influence cellular biochemistry to exert a biological effect.

Synthesis and Exploration of 4 Hydroxy 6 Methyloxan 2 One Derivatives and Analogues

Structure-Activity Relationship (SAR) Studies and Structural Modifications

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to identify the structural features of a molecule that are critical for its biological activity. For derivatives of the oxane core, modifications to the ring substituents and stereochemistry can dramatically alter their biological effects.

Research into saturated lactones derived from natural products has shown that the introduction of the lactone moiety itself can significantly change biological activity. For instance, a study on piperitone-derived saturated lactones demonstrated that while the parent compound, piperitone, was only weakly deterrent to aphids, all the corresponding lactone derivatives evoked strong negative aphid responses. The potency and duration of this deterrent activity were highly dependent on the spatial structure of the lactone, highlighting the importance of stereochemistry in the molecule's interaction with biological targets.

Further studies on other classes of lactones, such as ten-membered lactones (nonenolides), have provided insights that can be conceptually applied to the oxane core. These studies revealed that specific oxidations and substitutions are key determinants of bioactivity. The presence of a carbonyl group at the C-7 position was identified as a common feature for compounds exhibiting general toxicity against microalgae and certain cell lines. Conversely, modifications like the acetylation of hydroxyl groups can modulate this activity. For example, acetylating the hydroxyl group at C-8 or its complete absence resulted in a decrease in activity compared to the parent compound. These findings suggest that for 4-hydroxy-6-methyloxan-2-one, modifications at the 4-hydroxy position, such as acylation or oxidation, would likely have a profound impact on the biological profile of the resulting derivatives.

The table below summarizes key SAR findings from studies on bioactive lactones, which inform the potential effects of modifying the this compound scaffold.

| Scaffold/Compound Class | Structural Modification | Effect on Bioactivity | Reference |

| Piperitone-derived saturated lactones | Introduction of a lactone moiety | Dramatically increased deterrent activity against aphids. | |

| Piperitone-derived saturated lactones | Alteration of stereochemistry | Varied the potency, timing, and duration of the deterrent effect. | |

| Ten-membered lactones (Nonenolides) | Oxidation of C-7 hydroxyl to a carbonyl group | Correlated with general toxicity to microalgae and other cells. | |

| Ten-membered lactones (Nonenolides) | Acetylation of C-8 hydroxyl group | Decreased overall biological activity compared to the parent C-7 ketone. | |

| Herbarumin I (a nonenolide) | Acetylation of C-7 and C-8 hydroxyl groups | Resulted in potent pre-emergent herbicide activity with low side toxicity. |

These studies collectively underscore that both the core structure and the specific placement and nature of functional groups are critical for biological function. For this compound, this implies that strategic modifications at the C-4 hydroxyl and C-6 methyl positions, as well as controlling the stereochemistry at these centers, are essential avenues for developing analogues with tailored and optimized bioactivities.

Design and Synthesis of Novel Scaffolds for Bioactive Applications

The tetrahydropyran (B127337) ring, the fundamental structure of this compound, is a "privileged structure" in medicinal chemistry. This scaffold is a key structural motif in numerous natural products with diverse biological activities, including complex metabolites and established drug molecules. Its prevalence suggests that the oxane ring is an evolutionarily selected framework adept at presenting functional groups in three-dimensional space to interact effectively with biological targets. Consequently, the design and synthesis of novel molecular scaffolds based on the this compound core is a promising strategy for drug discovery.

The development of novel scaffolds begins with efficient and versatile synthetic methodologies for the core ring system. The synthesis of saturated δ-lactones has been achieved through various strategies, which can be adapted to produce a diverse library of derivatives. These methods provide access to the core structure, which can then be functionalized to create more complex molecules. The goal is to use the oxane core as a foundation to build new chemical entities that can be screened for a wide range of bioactive applications, from therapeutics to agrochemicals.

Key considerations in the design of novel scaffolds include:

Structural Diversity: Introducing a variety of substituents at different positions on the oxane ring to explore a broad chemical space.

Stereochemical Control: As SAR studies indicate, the stereochemistry of substituents is often crucial for activity. Enantioselective synthesis methods are therefore highly valuable.

Molecular Properties: Designing molecules with appropriate physicochemical properties (e.g., solubility, stability) to ensure they are suitable for biological applications.

The tetrahydropyran motif is considered highly bioactive, and its inclusion in molecular design is often pursued to improve properties such as cytotoxicity or anti-inflammatory activity. By leveraging the this compound core, chemists can develop novel heterocyclic systems and libraries of compounds for high-throughput screening, accelerating the discovery of new modulators of biological targets.

Chemoinformatics and Library Design Based on the Oxane Core

Chemoinformatics provides a powerful computational framework for accelerating drug discovery by organizing and analyzing chemical data to design focused libraries of compounds with a higher probability of biological activity. For a privileged scaffold like the oxane core, chemoinformatic tools are invaluable for systematically exploring the chemical space of its potential derivatives.

The process of library design typically involves several key steps:

Scaffold Definition: The this compound structure is defined as the core scaffold. Algorithms like the Bemis-Murcko scaffolding approach can be used to systematically identify and cluster molecules based on this core framework.

Virtual Library Generation: A large virtual library of potential derivatives is generated by computationally adding a wide variety of substituents (R-groups) at synthetically accessible positions, such as the C-4 hydroxyl or C-6 methyl groups.

Descriptor Calculation: For each virtual molecule, a set of molecular descriptors is calculated. These descriptors quantify various physicochemical properties, such as size, shape, lipophilicity, and electronic properties.

Chemical Space Analysis and Clustering: The virtual library is analyzed to understand its diversity and coverage of chemical space. Clustering algorithms, such as the Butina algorithm using molecular fingerprints, are employed to group structurally similar compounds. This allows for the selection of a diverse subset of compounds that are representative of the entire library, maximizing novelty while minimizing redundancy.

Virtual Screening: The designed library can be computationally screened against a biological target of interest. This can involve ligand-based methods, which rely on the principle of molecular similarity to known active compounds, or structure-based methods like molecular docking, which predicts the binding affinity of each molecule to a protein's active site.

Quantitative Structure-Activity Relationship (QSAR) models can also be developed. These are mathematical models that correlate the calculated molecular descriptors with experimentally determined biological activity. A validated QSAR model can then be used to predict the activity of new, unsynthesized compounds, prioritizing the most promising candidates for chemical synthesis and biological testing. By applying these chemoinformatic strategies, researchers can rationally design and optimize libraries based on the oxane core, enhancing the efficiency of discovering novel bioactive compounds.

Development of Metal Complexes and Their Properties

The functional groups of this compound—specifically the C-2 carbonyl oxygen and the C-4 hydroxyl oxygen—make it an excellent candidate to act as a ligand in coordination chemistry. The formation of metal complexes can significantly alter the properties of the organic ligand, leading to novel applications in catalysis, materials science, and medicine.

The δ-valerolactone ring has been shown to be an effective ligand for various transition metals. Cationic ethoxo-Niobium(V) and Tantalum(V) complexes containing δ-valerolactone have been synthesized and characterized. In these systems, the lactone coordinates to the metal center, and the resulting complexes have been shown to be active initiators for the ring-opening polymerization (ROP) of other lactones like ε-caprolactone. This demonstrates a key application where the metal-lactone complex acts as a functional catalytic species.

Iron carbonyl complexes represent another class of well-studied lactone adducts. For example, π-allyltricarbonyliron lactone complexes can be synthesized from precursors like vinyl epoxides. The iron center stabilizes the lactone structure, and subsequent demetallation can lead to the formation of new lactone products, showcasing the utility of these complexes as intermediates in organic synthesis.

Based on the coordination chemistry of analogous ligands containing hydroxyl and carbonyl groups, it can be proposed that this compound would coordinate to various metal ions (e.g., Cr³⁺, Co³⁺, Ni²⁺, Cu²⁺) in a bidentate fashion, using both the hydroxyl and carbonyl oxygens as donor atoms. This chelation would form a stable ring structure with the metal ion at its center. The resulting complexes could exhibit a range of coordination geometries, such as octahedral or tetrahedral, depending on the metal ion and other coordinating ligands. The formation of these complexes is often confirmed by spectroscopic changes, such as shifts in the infrared (IR) stretching frequencies of the C=O and O-H groups and the appearance of new bands in the UV-Visible spectrum corresponding to d-d electronic transitions of the metal center.

The table below summarizes examples of metal complexes formed with lactones or analogous ligands.

| Metal Ion | Ligand System | Key Properties/Applications | Proposed Geometry | Reference |

| Niobium(V), Tantalum(V) | δ-Valerolactone | Act as initiators for ring-opening polymerization of lactones. | - | |

| Iron(0) | π-Allyl lactone | Stable intermediates for use in organic synthesis. | - | |

| Copper(II) | 4-hydroxy-3-nitrocoumarin | Bidentate coordination via carbonyl and deprotonated hydroxyl groups. | Octahedral | |

| Chromium(III), Cobalt(III) | Hydroxy-acrylate derivative | Coordination via hydroxyl and ester carbonyl oxygens. | Octahedral | |

| Manganese(II), Copper(II) | Hydroxy-acrylate derivative | Coordination via hydroxyl and ester carbonyl oxygens. | Tetrahedral | |

| Nickel(II) | Hydroxy-acrylate derivative | Coordination via hydroxyl and ester carbonyl oxygens. | Square Planar |

The study of such metal complexes opens up possibilities for creating new materials with unique electronic, magnetic, or catalytic properties derived from the interplay between the metal center and the bioactive oxane scaffold.

Future Research Directions and Translational Perspectives

Advancements in Asymmetric Synthesis of Oxane Derivatives

The precise control of stereochemistry is fundamental to the biological activity of chiral molecules like 4-hydroxy-6-methyloxan-2-one. The future of oxane derivative synthesis lies in the development of highly efficient and selective asymmetric methods. researchgate.net Recent breakthroughs in catalysis are paving the way for more sophisticated and practical routes to enantiomerically pure oxanes.

Modern asymmetric synthesis has seen remarkable progress, moving beyond classical approaches to embrace powerful new strategies. researchgate.net Key areas of advancement include:

Organocatalysis : The use of small, chiral organic molecules as catalysts has become a cornerstone of asymmetric synthesis. Proline-derived catalysts, for example, have been used to achieve high yields and stereoselectivity in reactions forming chiral heterocyclic rings. uzh.ch

Transition Metal Catalysis : The development of novel chiral ligands for transition metals continues to enhance the selectivity and efficiency of catalytic processes. uzh.ch Asymmetric hydrogenation and cross-coupling reactions are instrumental in creating stereogenic centers with high precision. uzh.ch

Photoredox and Electrochemical Catalysis : These emerging fields utilize visible light or electricity to drive chemical reactions. nih.govbohrium.com Combining these techniques with chiral catalysts—a process known as asymmetric photoelectrochemical catalysis (PEAC)—enables enantioselective reactions without the need for harsh chemical oxidants, representing a frontier in green and efficient synthesis. nih.govbohrium.com

Biocatalysis : Enzymes offer unparalleled stereoselectivity. Two-step enzymatic asymmetric reduction systems have been successfully employed to produce doubly chiral compounds, demonstrating the potential of biocatalysis to construct complex stereochemistries in a practical manner. researchgate.net

These advanced catalytic systems are crucial for synthesizing specific stereoisomers of oxane derivatives, allowing for a more detailed exploration of their structure-activity relationships and therapeutic potential.

Integration of Computational and Experimental Methodologies

The synergy between computational modeling and experimental synthesis is accelerating the discovery and optimization of oxane derivatives. By predicting reaction outcomes and elucidating mechanisms, computational chemistry provides invaluable guidance for laboratory work, saving time and resources.

Density Functional Theory (DFT) and other ab initio methods are powerful tools for understanding the intricacies of chemical reactions. nih.gov Recent studies have employed these techniques to:

Elucidate Reaction Mechanisms : Computational modeling has been used to map the entire reaction pathway for the formation of lactones from epoxides, identifying stable intermediates and transition states. uzh.chacs.org This level of detail helps chemists optimize reaction conditions to favor desired products.

Predict Structural and Electronic Properties : DFT calculations can determine geometric parameters like bond lengths and angles, as well as electronic properties such as the HOMO-LUMO energy gap. nih.govbohrium.com This information provides insight into a molecule's stability and reactivity, corroborating experimental data from techniques like X-ray crystallography and NMR spectroscopy. bohrium.com

Guide Catalyst Design : By simulating catalyst-substrate interactions, researchers can rationally design more effective and selective catalysts for asymmetric synthesis.

The integration of these computational tools with experimental validation creates a feedback loop where theoretical predictions guide experiments, and experimental results refine theoretical models. This combined approach is essential for the rational design of novel synthetic routes and for understanding the fundamental properties of new oxane derivatives.

Exploration of Novel Biological Targets and Mechanisms

While the biological activities of some 4-hydroxy-2-pyrones, such as antibacterial and antifungal effects, are known, future research will focus on identifying novel and more specific molecular targets to address a wider range of diseases. mdpi.com The unique scaffold of this compound makes it an attractive starting point for developing targeted therapies.

Emerging research has identified several promising therapeutic targets for pyrone and related heterocyclic structures:

Enzyme Inhibition : Derivatives of α-pyrones have been identified as inhibitors of key enzymes involved in disease processes.

Inducible Nitric Oxide Synthase (iNOS) : Certain α-pyrone derivatives have been shown to inhibit the expression of iNOS, an enzyme linked to inflammation. researchgate.netnih.gov This suggests potential applications in treating inflammatory conditions like rheumatoid arthritis. researchgate.netnih.gov

Tyrosinase : This enzyme is crucial for melanin (B1238610) synthesis, and its inhibition is a target for treating hyperpigmentation and neurodegeneration associated with Parkinson's disease. researchgate.net Specific pyrone derivatives have demonstrated potent tyrosinase inhibitory activity. researchgate.net